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molecular formula C26H58ClNO3Si B1195673 Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride CAS No. 27668-52-6

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

Cat. No. B1195673
M. Wt: 496.3 g/mol
InChI Key: WSFMFXQNYPNYGG-UHFFFAOYSA-M
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Patent
US04377608

Procedure details

The reaction product of 0.81 g. of zinc oxide, 9.91 g. of dimethyl-n-octadecyl [3(trimethoxysilyl)propyl] ammonium chloride, 10.0 g. of 28% aqueous ammonia in 100 g. of 2-n-butoxyethanol, after overnight agitation, was diluted with 15.0 g. of additional 2-n-butoxyethanol and gave a clear, homogeneous solution of a zinc ammine siliconate with an Si/Zn ratio of 2.0/1.0. Upon air drying, the solution gave a non-tacky coating which was firm, soft, water-repellent and water-insoluble, but swollen by toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].N.[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7]>[Cl-].C[N+](C)(CCCCCCCCCCCCCCCCCC)CCC[Si](OC)(OC)OC>[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7].[Zn:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCC[Si](OC)(OC)OC)(CCCCCCCCCCCCCCCCCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was diluted with 15.0 g

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCO
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377608

Procedure details

The reaction product of 0.81 g. of zinc oxide, 9.91 g. of dimethyl-n-octadecyl [3(trimethoxysilyl)propyl] ammonium chloride, 10.0 g. of 28% aqueous ammonia in 100 g. of 2-n-butoxyethanol, after overnight agitation, was diluted with 15.0 g. of additional 2-n-butoxyethanol and gave a clear, homogeneous solution of a zinc ammine siliconate with an Si/Zn ratio of 2.0/1.0. Upon air drying, the solution gave a non-tacky coating which was firm, soft, water-repellent and water-insoluble, but swollen by toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].N.[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7]>[Cl-].C[N+](C)(CCCCCCCCCCCCCCCCCC)CCC[Si](OC)(OC)OC>[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7].[Zn:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCC[Si](OC)(OC)OC)(CCCCCCCCCCCCCCCCCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was diluted with 15.0 g

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCO
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377608

Procedure details

The reaction product of 0.81 g. of zinc oxide, 9.91 g. of dimethyl-n-octadecyl [3(trimethoxysilyl)propyl] ammonium chloride, 10.0 g. of 28% aqueous ammonia in 100 g. of 2-n-butoxyethanol, after overnight agitation, was diluted with 15.0 g. of additional 2-n-butoxyethanol and gave a clear, homogeneous solution of a zinc ammine siliconate with an Si/Zn ratio of 2.0/1.0. Upon air drying, the solution gave a non-tacky coating which was firm, soft, water-repellent and water-insoluble, but swollen by toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].N.[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7]>[Cl-].C[N+](C)(CCCCCCCCCCCCCCCCCC)CCC[Si](OC)(OC)OC>[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7].[Zn:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCC[Si](OC)(OC)OC)(CCCCCCCCCCCCCCCCCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was diluted with 15.0 g

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCO
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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